molecular formula C10H10N5O7P B054226 Compound Z-phb CAS No. 122856-31-9

Compound Z-phb

Cat. No.: B054226
CAS No.: 122856-31-9
M. Wt: 343.19 g/mol
InChI Key: ONCCWDRMOZMNSM-UHFFFAOYSA-N
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Description

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system fused with a butanetriol phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a butanetriol phosphate precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include nitro derivatives, hydroxylated compounds, and substituted pteridine derivatives.

Scientific Research Applications

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The presence of amino and oxo groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Shares a similar pteridine ring structure but differs in its side chain composition.

    Methotrexate: A pteridine derivative used as an anti-cancer drug, with structural similarities but different functional groups.

    Pterin: A simpler pteridine compound with fewer functional groups.

Uniqueness

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is unique due to its cyclic phosphate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

122856-31-9

Molecular Formula

C10H10N5O7P

Molecular Weight

343.19 g/mol

IUPAC Name

2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one

InChI

InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18)

InChI Key

ONCCWDRMOZMNSM-UHFFFAOYSA-N

SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O

Isomeric SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O

Canonical SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O

Synonyms

1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate

Origin of Product

United States

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